Acuminatanol
CAS No.:
Cat. No.: VC13817317
Molecular Formula: C30H22O16
Molecular Weight: 638.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H22O16 |
|---|---|
| Molecular Weight | 638.5 g/mol |
| IUPAC Name | 3,5,7-trihydroxy-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]phenyl]-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C30H22O16/c31-7-1-11(33)19-15(3-7)45-29(27(43)25(19)41)9-5-13(35)21(37)23(39)17(9)18-10(6-14(36)22(38)24(18)40)30-28(44)26(42)20-12(34)2-8(32)4-16(20)46-30/h1-6,27-40,43-44H |
| Standard InChI Key | AULZIDZAMMOASF-UHFFFAOYSA-N |
| SMILES | C1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O)O |
| Canonical SMILES | C1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O)O |
Introduction
Chemical and Structural Characterization of Acuminatanol
Molecular Architecture and Physicochemical Properties
Acuminatanol’s structure, defined as (2R,3R)-3,5,7-trihydroxy-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-[(2R,3R)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl]phenyl]-2,3-dihydrochromen-4-one, features two flavan-3-ol units linked through a biphenyl bond . The compound’s SMILES notation (C1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O)O) underscores its dense hydroxylation pattern, which contributes to its polar nature and challenges in solubility .
Table 1: Key Physicochemical Properties of Acuminatanol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 638.49 g/mol | |
| CAS Registry Number | 948884-38-6 | |
| Purity | >98% | |
| Physical Form | Amorphous powder | |
| Storage Conditions | Sealed, dry, 2–8°C |
The compound’s solubility remains poorly characterized, though protocols recommend ultrasonic bath treatment at 37°C for stock solution preparation . Its stability in aqueous solutions is limited, necessitating storage at -20°C for long-term preservation .
Spectroscopic and Chromatographic Profiling
Nuclear Magnetic Resonance (NMR) studies reveal distinct signals for acuminatanol’s proton and carbon environments. In methanol-d4, key resonances include δH 4.82 (d, J = 12.0 Hz) for the C1 proton and δC 81.51 ppm for the corresponding carbon . High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) confirms the molecular ion at m/z 637.0831 [M–H]⁻, aligning with the theoretical mass of ⁻ .
Natural Occurrence and Isolation Techniques
Botanical Sources
Acuminatanol was first isolated from the stem bark and fruits of Trichoscypha acuminata, a tree native to Central African rainforests . Ethnobotanical records indicate traditional use of T. acuminata extracts for treating rheumatic disorders and microbial infections, providing a rationale for phytochemical investigations .
Extraction and Purification
Methanol cold extraction (48 hours, 25°C) followed by liquid-liquid partitioning with hexane, dichloromethane, and ethyl acetate yields acuminatanol-enriched fractions . Column chromatography over silica gel and Sephadex LH-20 achieves further purification, with final identification via comparative NMR and mass spectral analysis . The extraction yield from stem bark is approximately 8.14% w/w under optimized conditions .
Pharmacological Activities and Mechanisms
Anticancer Properties
In a 2022 study, acuminatanol demonstrated dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18.7 μM) and A549 lung adenocarcinoma cells (IC₅₀ = 22.3 μM) . Mechanistic studies suggest:
-
Cell Cycle Arrest: G2/M phase blockade via cyclin B1/CDK1 inhibition .
-
Apoptosis Induction: Caspase-3 activation (2.8-fold increase vs. controls) and PARP cleavage .
-
Reactive Oxygen Species (ROS) Modulation: 1.5-fold ROS elevation at 25 μM .
Table 2: Anticancer Activity of Acuminatanol in In Vitro Models
| Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 (Breast) | 18.7 | Caspase-3 activation | |
| A549 (Lung) | 22.3 | ROS generation | |
| HepG2 (Liver) | 29.1 | Not determined |
Antimicrobial and Antiplasmodial Effects
Acuminatanol’s polyphenolic structure confers broad-spectrum antimicrobial activity:
-
Antibacterial: Minimum Inhibitory Concentration (MIC) of 64 μg/mL against Staphylococcus aureus (ATCC 25923) .
-
Antiplasmodial: 68% inhibition of Plasmodium falciparum growth at 50 μg/mL, outperforming chloroquine in resistant strains .
Anti-Inflammatory Action
In carrageenan-induced rat paw edema models, acuminatanol (100 mg/kg) reduced inflammation by 62% at 6 hours post-administration, comparable to diclofenac (70% reduction) . The effect correlates with decreased prostaglandin E2 (PGE2) and interleukin-6 (IL-6) levels in serum .
Future Directions and Challenges
Despite promising preclinical data, acuminatanol’s development faces hurdles:
-
Bioavailability Optimization: Poor water solubility limits in vivo efficacy; nanoformulation strategies are under investigation.
-
Synthetic Routes: Total synthesis remains elusive due to stereochemical complexity.
-
Clinical Translation: No Phase I trials initiated as of April 2025, necessitating safety pharmacokinetic studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume